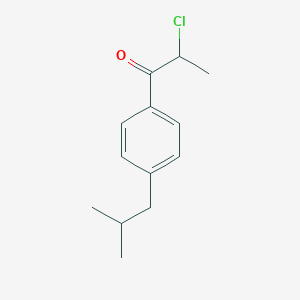

2-Chloro-1-(4-isobutylphenyl)propan-1-one

説明

Contextual Significance within Organic Synthesis and Medicinal Chemistry

The significance of 2-Chloro-1-(4-isobutylphenyl)propan-1-one in organic synthesis stems from its utility as a precursor to a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens." The presence of the chlorine atom at the alpha position to the ketone makes it susceptible to nucleophilic substitution and rearrangement reactions, which are crucial for the construction of the 2-arylpropionic acid moiety characteristic of this drug class.

In medicinal chemistry, while the compound itself is not a therapeutic agent, its efficient conversion to active pharmaceutical ingredients (APIs) underscores its importance. The synthesis of new derivatives of profens often involves modifications of the synthetic pathway where this chloro-ketone or similar intermediates are utilized. ekb.egmdpi.com Researchers have explored creating hybrid molecules by linking the ibuprofen (B1674241) structure, derived from this intermediate, with other pharmacologically active scaffolds like benzoxazoles to develop new therapeutic agents. nih.gov

Historical Perspective of its Role as a Key Intermediate in Pharmaceutical Production

The most prominent historical role of this compound is in the Boots synthesis of Ibuprofen, first patented in the 1960s. central.edu This multi-step process was the original industrial method for producing this widely used pain reliever.

The synthesis begins with the Friedel-Crafts acylation of isobutylbenzene (B155976). echemi.comgoogle.comgoogle.com This is followed by a reaction to introduce the chloro-propyl side chain, leading to the formation of this compound. This intermediate is then subjected to a series of reactions, including a rearrangement, to form the final ibuprofen molecule. researchgate.netresearchgate.net Although more efficient and environmentally friendly methods like the BHC synthesis have since been developed, the Boots process and the central role of this compound within it represent a landmark in pharmaceutical manufacturing. researchgate.netgoogle.com The earlier industrial synthesis of ibuprofen, known as the Boots method, involved the generation of α-chloro-4-isobutylpropiophenone from isobutylbenzene via a Friedel-Crafts reaction, which then underwent a Darzens condensation. google.com

Current Research Landscape and Emerging Areas of Investigation

While the direct use of the Boots process for ibuprofen synthesis has declined, research into related chemistries continues. Current investigations are focused on developing more sustainable and efficient synthetic routes to NSAIDs. This includes the use of continuous-flow synthesis, which can offer advantages in terms of safety, efficiency, and scalability. nih.govnih.gov

Furthermore, the core structure of ibuprofen, and by extension its precursors like this compound, continues to be a scaffold for the development of new chemical entities. Researchers are exploring the synthesis of novel ibuprofen derivatives and hybrids with the aim of discovering compounds with enhanced or new biological activities, such as improved anti-inflammatory effects or applications in treating other diseases. ekb.egnih.govnih.gov For instance, new derivatives of ibuprofen have been synthesized and studied for their potential as novel anti-inflammatory and bactericidal agents. nih.gov The synthesis of new ibuprofen derivatives containing different chemical moieties is an active area of research to explore new therapeutic possibilities. mdpi.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-1-[4-(2-methylpropyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c1-9(2)8-11-4-6-12(7-5-11)13(15)10(3)14/h4-7,9-10H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHSMBINQBEFLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379471 | |

| Record name | 2-chloro-1-(4-isobutylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80336-66-9 | |

| Record name | 2-Chloro-1-[4-(2-methylpropyl)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80336-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-1-(4-isobutylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 1 4 Isobutylphenyl Propan 1 One

Established Synthetic Pathways to 2-Chloro-1-(4-isobutylphenyl)propan-1-one

The synthesis of this compound is primarily achieved through electrophilic aromatic substitution, with other methods providing alternative approaches.

The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of isobutylbenzene (B155976). rsc.org This classic electrophilic aromatic substitution reaction involves treating isobutylbenzene with 2-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). rsc.orglibretexts.org

The reaction proceeds via the formation of a highly electrophilic acylium ion from the interaction between 2-chloropropionyl chloride and aluminum chloride. This electrophile then attacks the electron-rich benzene (B151609) ring of isobutylbenzene. The isobutyl group is an ortho-, para-director; however, due to steric hindrance from the bulky isobutyl group, the acylation occurs with high regioselectivity at the para-position. rsc.org This yields the desired this compound as the major product. rsc.org The reaction is typically performed in a suitable inert solvent. libretexts.org Some processes have explored conducting the acylation at low temperatures (e.g., below 0°C or even -15°C) to enhance para-isomer selectivity and minimize the formation of ortho and meta isomers. google.comgoogleapis.com

| Reactants | Catalyst | Key Conditions | Product | Selectivity | Reference |

| Isobutylbenzene, 2-Chloropropionyl chloride | AlCl₃ | Batch reaction | This compound | High para-selectivity (>9:1) | rsc.org |

| Isobutylbenzene, Acetyl chloride | AlCl₃ | Temperature < -15°C | 4'-Isobutylacetophenone | High para-selectivity (>80:1) | google.comgoogleapis.com |

This table summarizes the Friedel-Crafts acylation approach. Note that acylation with acetyl chloride produces a precursor ketone.

While Friedel-Crafts acylation is the most direct route, alternative methods for obtaining this compound or its close precursors exist. One such strategy involves the halogenation of a pre-formed ketone. For instance, 4'-isobutylpropiophenone can be synthesized first, followed by α-halogenation. The synthesis of the precursor ketone, 4'-isobutylpropiophenone, can be achieved through a Friedel-Crafts reaction between isobutylbenzene and propionyl chloride or propionic anhydride (B1165640) with a suitable catalyst. rsc.org Subsequently, this ketone can be halogenated at the α-position. A related transformation is the halogenation of 4'-isobutylpropiophenone with agents like copper(I) bromide to yield the corresponding α-bromo ketone, 2-bromo-1-(4-isobutylphenyl)propan-1-one, which is a close analogue. researchgate.netchemicalbook.com

Another conceptual approach involves the transformation of other functional groups. For example, the synthesis of the related compound 1-chloro-1-(4-isobutylphenyl)ethane can be accomplished by treating 1-(4-isobutylphenyl)ethanol (B131453) with concentrated hydrochloric acid. central.edustackexchange.com This proceeds via an SN1 mechanism, where the secondary benzylic alcohol is protonated, leaves as a water molecule to form a resonance-stabilized benzylic carbocation, which is then attacked by the chloride ion. stackexchange.com While this produces a different chloro-alkane, similar principles could be envisioned for the synthesis of α-haloketones from α-hydroxyketones.

Conversion to Biologically Active Derivatives and Analogues

This compound is a valuable precursor for the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), particularly ibuprofen (B1674241). The key transformation involves a rearrangement that migrates the aryl group, converting the α-chloroketone into an α-arylpropionic acid scaffold.

The conversion of this compound to ibuprofen (2-(4-isobutylphenyl)propanoic acid) is a classic example of a 1,2-aryl migration. In this rearrangement, the 4-isobutylphenyl group moves from the carbonyl carbon to the adjacent carbon atom that bears the chlorine atom. This skeletal rearrangement is often followed by or concurrent with the conversion of the carbonyl group and the chlorine atom into a carboxylic acid moiety.

The 1,2-aryl migration can be facilitated by Lewis acids. For instance, α-haloalkylarylketones can be converted to the corresponding aryl-alkanoic acid esters. In a process described for a related bromo-ketal derivative, an α-bromo ketone is first reacted with ethylene (B1197577) glycol to form a dioxolane. researchgate.net This protected ketone then undergoes a 1,2-aryl rearrangement to form the methyl ester of ibuprofen, which is subsequently hydrolyzed to the final acid product. researchgate.net The rearrangement of epoxy alcohols, a related transformation, is also known to be catalyzed by Lewis acids like BF₃, which coordinates to an oxygen atom to facilitate ring-opening and subsequent migration. youtube.com This principle of Lewis acid activation is fundamental in promoting such skeletal rearrangements in various substrates. nih.govrsc.orgnih.gov

| Starting Material | Key Reagents | Transformation | Intermediate/Product | Reference |

| 2-Bromo-4-isobutylpropiophenone | Ethylene glycol, Ion exchange resin | Ketalization, 1,2-Aryl Rearrangement | Ibuprofen methyl ester | researchgate.net |

| 2,3-Epoxyalcohol | BF₃ (Lewis Acid) | Rearrangement | Rearranged product | youtube.com |

This table illustrates examples of Lewis acid-promoted rearrangements leading to valuable chemical structures.

A notable and efficient method for converting this compound into ibuprofen derivatives is through a photo-Favorskii rearrangement. rsc.orgrsc.org This photochemical reaction is carried out by irradiating a solution of the α-chloroketone. researchgate.net The reaction can be performed in a solvent mixture, such as acetone (B3395972) and water, and often utilizes a scavenger like propylene (B89431) oxide. rsc.org

Upon irradiation with UV light, the α-chloroketone is excited, leading to the cleavage of the carbon-chlorine bond and subsequent rearrangement. The 1,2-aryl migration occurs, ultimately leading to the formation of an ester of ibuprofen if an alcohol is used as the solvent or nucleophile (e.g., methyl or ethyl ester with methanol (B129727) or ethanol, respectively). durham.ac.uk If the reaction is performed in the presence of water, the carboxylic acid can be formed directly. The resulting ester is then easily hydrolyzed under basic conditions (e.g., with aqueous sodium hydroxide) followed by acidification to yield ibuprofen. researchgate.net This methodology has been successfully adapted to continuous flow chemistry systems, offering advantages in efficiency and safety over traditional batch processing. rsc.orgdurham.ac.uk

| Substrate | Method | Key Conditions | Product | Reference |

| This compound | Photo-Favorskii Rearrangement | UV irradiation, Acetone/Water solvent | Ibuprofen | rsc.orgresearchgate.netrsc.org |

| This compound | Photo-Favorskii Rearrangement | UV irradiation, Acetone/Methanol solvent | Ibuprofen methyl ester | durham.ac.uk |

This table highlights the application of photo-induced rearrangement for the synthesis of ibuprofen and its esters.

Derivatization for Novel Chemical Entities

The chemical scaffold of this compound, a derivative of the widely recognized non-steroidal anti-inflammatory drug (NSAID) ibuprofen, serves as a valuable starting point for the synthesis of a diverse array of novel chemical entities. Its inherent reactivity, primarily centered around the α-chloro ketone functionality, allows for a multitude of chemical transformations, leading to the generation of complex heterocyclic structures. This section explores the synthetic methodologies employed to derivatize this compound into various analogues, including benzoxazoles, 1,2,3-triazoles, tetrahydroquinolines, benzimidazoles, thioureas, and morpholine (B109124) and piperazine (B1678402) derivatives. These transformations highlight the role of this compound as a key building block in medicinal chemistry and drug discovery.

Benzoxazole (B165842) Analogues and Their Synthesis

The synthesis of benzoxazole analogues from ibuprofen precursors often involves a multi-step reaction sequence. A common strategy begins with the Friedel-Crafts acylation of a substituted phenol, such as resorcinol, with ibuprofen in the presence of a Lewis acid like anhydrous zinc chloride, yielding a dihydroxyphenylpropanone derivative. nih.gov This intermediate then undergoes nitration, followed by reduction of the nitro group to an amine. nih.gov Subsequent cyclization with a reagent like carbon disulfide in the presence of a base affords the mercaptobenzoxazole core. nih.gov This core can be further functionalized by reacting the thiol group with various electrophiles to produce a library of thio-substituted benzoxazole analogues. nih.gov

Another approach involves the reaction of 2-aminophenols with tertiary amides in the presence of triflic anhydride and a mild base like 2-fluoropyridine. nih.gov This method proceeds through a cascade reaction involving activation of the amide, nucleophilic attack by the aminophenol, intramolecular cyclization, and subsequent elimination to form the benzoxazole ring. nih.gov Eco-friendly methods utilizing imidazolium (B1220033) chloride as a promoter for the reaction between 2-aminophenols and DMF derivatives have also been reported, offering a metal-free and economical route to 2-substituted benzoxazoles. mdpi.com

| Starting Material | Reagents and Conditions | Product | Reference |

| 1-(2,4-Dihydroxyphenyl)-2-(4-isobutylphenyl)propan-1-one | 1. Glacial acetic acid, fuming HNO3; 2. Na2S2O4, methanol; 3. CS2, KOH | 1-(6-hydroxy-2-mercaptobenzo[d]oxazol-5-yl)-2-(4-isobutylphenyl)propan-1-one | nih.gov |

| 2-Aminophenol, Tertiary Amide | Triflic anhydride, 2-Fluoropyridine, DCM | 2-Substituted benzoxazole | nih.gov |

| 2-Aminophenol, DMF derivative | Imidazolium chloride, 140°C | 2-Substituted benzoxazole | mdpi.com |

1,2,3-Triazole Hybrids Derived from Ibuprofen Precursors

The construction of 1,2,3-triazole hybrids from ibuprofen precursors prominently features the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". arkat-usa.org This reaction provides a highly efficient and regioselective method for forming the 1,4-disubstituted 1,2,3-triazole ring. arkat-usa.orgnih.govbeilstein-journals.org The synthesis typically involves the preparation of an azide-containing ibuprofen derivative and an alkyne-functionalized molecule, or vice versa.

For instance, an ibuprofen-containing azide (B81097) can be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, to yield the desired triazole hybrids. arkat-usa.org The versatility of this method allows for the incorporation of a wide range of substituents on the triazole ring, enabling the creation of diverse molecular architectures. nih.govnih.gov

| Azide Component | Alkyne Component | Catalyst System | Product | Reference |

| Ibuprofen-azide derivative | Terminal alkyne | Copper(II) sulfate, Sodium ascorbate | 1,4-Disubstituted 1,2,3-triazole hybrid of ibuprofen | arkat-usa.org |

| Aryl azide | Terminal alkyne | Copper catalyst | 1,4-Disubstituted 1,2,3-triazole | nih.govbeilstein-journals.org |

Tetrahydroquinoline and Related Heterocyclic Hybrids

The synthesis of tetrahydroquinoline hybrids of ibuprofen can be achieved through the acylation of 1,2,3,4-tetrahydroquinoline (B108954) with an activated form of ibuprofen. mdpi.com While direct coupling of ibuprofen's carboxylic acid with the amine using standard coupling agents may be challenging, a more successful route involves the use of 2-(4-isobutylphenyl)propanoyl chloride. mdpi.com This acid chloride readily reacts with 1,2,3,4-tetrahydroquinoline in the presence of a base like triethylamine (B128534) to afford the corresponding amide hybrid in high yield. mdpi.com

More broadly, the synthesis of tetrahydroquinolines can be accomplished through various catalytic methods. One such approach is the "borrowing hydrogen" methodology, which utilizes a manganese pincer catalyst to facilitate a one-pot cascade reaction between 2-aminobenzyl alcohols and secondary alcohols, producing water as the only byproduct. nih.gov

| Ibuprofen Derivative | Amine | Coupling Method | Product | Reference |

| 2-(4-Isobutylphenyl)propanoyl chloride | 1,2,3,4-Tetrahydroquinoline | Triethylamine | 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one | mdpi.com |

| 2-(4-Isobutylphenyl)propanoyl chloride | 1,2,3,4-Tetrahydroisoquinoline (B50084) | Triethylamine | 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one | researchgate.net |

Benzimidazole (B57391) Derivatives

Benzimidazole derivatives can be synthesized through the condensation reaction of o-phenylenediamines with various carbonyl-containing compounds or their equivalents. nih.govsemanticscholar.orgorganic-chemistry.org A common and straightforward method involves the reaction of an o-phenylenediamine (B120857) with an aldehyde. semanticscholar.orgorganic-chemistry.org This reaction can be promoted by various catalysts, including metal-free systems like acetic acid under microwave irradiation or the use of hypervalent iodine as an oxidant. nih.govorganic-chemistry.org

The synthesis of benzimidazole derivatives linked to other heterocyclic cores, such as triazoles, has also been explored. nih.gov These hybrid structures are often prepared in a multi-step sequence, which may involve the initial formation of the benzimidazole ring followed by the construction of the triazole moiety, or vice versa. nih.gov The specific synthetic route depends on the desired final structure and the available starting materials. researchgate.net

| Reactant 1 | Reactant 2 | Conditions/Catalyst | Product | Reference |

| o-Phenylenediamine | Aldehyde | Acetic acid, Microwave | 2-Aryl-substituted benzimidazole | nih.gov |

| o-Phenylenediamine | Aldehyde | Hypervalent iodine | 2-Aryl-substituted benzimidazole | organic-chemistry.org |

| 4-Chloro-o-phenylenediamine | Anthranilic acid | Hydrochloric acid | 2-(5-chloro-1H-benzo[d]imidazole-2-yl) aniline | researchgate.net |

Thiourea (B124793) Hybrids and Other Nitrogen-Containing Derivatives

The synthesis of thiourea hybrids and other nitrogen-containing derivatives from this compound is not extensively detailed in the provided search results. However, general synthetic strategies for thioureas involve the reaction of an amine with an isothiocyanate or a thiophosgene (B130339) equivalent. It is plausible that an amino derivative of the ibuprofen scaffold could be reacted with an appropriate isothiocyanate to yield the corresponding thiourea hybrid.

Morpholine and Piperazine Derivatives

Morpholine and piperazine moieties are frequently incorporated into drug candidates to improve their physicochemical properties. researchgate.net The synthesis of morpholine and piperazine derivatives of ibuprofen can be achieved by coupling the ibuprofen core with pre-formed morpholine or piperazine rings. nih.govnih.gov For example, a common method involves the reaction of 2-(4-isobutylphenyl)propanoyl chloride with morpholine or a substituted piperazine in the presence of a base. nih.govrsc.org

Gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols provide an efficient route to morpholine and piperazine derivatives. rsc.org Additionally, palladium-catalyzed carboamination reactions have been successfully applied for the synthesis of piperazines in high yields. researchgate.net The synthesis of 4-piperoilmorpholine has been reported from piperine (B192125) via hydrolysis to piperic acid, conversion to the acid chloride, and subsequent reaction with morpholine. researchgate.net

| Starting Material | Reagent | Conditions/Catalyst | Product | Reference |

| 2-(4-Isobutylphenyl)propanoyl chloride | Morpholine/Piperazine | Base | Ibuprofen-morpholine/piperazine amide | nih.govnih.gov |

| Alkynylamines/Alkynylalcohols | - | Gold catalyst | Morpholine/Piperazine derivatives | rsc.org |

| Piperine | 1. KOH, ethanol; 2. SOCl2; 3. Morpholine | - | 4-Piperoilmorpholine | researchgate.net |

Stereoselective Synthesis and Chiral Resolution Approaches for Related Intermediates

The synthesis of specific enantiomers of chiral compounds is a cornerstone of modern pharmaceutical and fine chemical manufacturing. For α-haloketones like this compound, stereocontrol is crucial as the biological activity of subsequent products can be highly dependent on the stereochemistry at the carbon bearing the halogen. While direct asymmetric chlorination of the parent ketone, 1-(4-isobutylphenyl)propan-1-one, remains a synthetic challenge, the primary strategies for accessing chiral intermediates revolve around the stereoselective reduction of this ketone to a chiral alcohol, followed by conversion to the desired α-chloro-ketone, or the resolution of the racemic alcohol.

A prominent method for the enantioselective reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orgyoutube.com This method utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in the presence of a borane (B79455) source. wikipedia.orgyoutube.com The catalyst creates a chiral environment, forcing the reduction to occur preferentially on one face of the ketone, leading to a specific enantiomer of the alcohol. youtube.com The predictability and high enantioselectivity of the CBS reduction for aryl ketones make it a powerful tool. youtube.comsigmaaldrich.com The mechanism involves the formation of a complex between the CBS catalyst and borane, which then coordinates to the ketone's carbonyl oxygen. This coordination, directed by steric factors, exposes one face of the carbonyl to intramolecular hydride delivery from the borane. organic-chemistry.org Recent studies have also highlighted the significant role of London dispersion interactions in determining the enantioselectivity of the CBS reduction. nih.gov

Another widely employed strategy is the kinetic resolution of a racemic alcohol, such as 1-(4-isobutylphenyl)propan-1-ol. This technique often involves the use of lipases, which are enzymes that can selectively catalyze the acylation or hydrolysis of one enantiomer of a racemic mixture at a much faster rate than the other. nih.govnih.gov For instance, a racemic alcohol can be subjected to transesterification with an acyl donor in an organic solvent. The lipase (B570770) will selectively acylate one enantiomer, leaving the other enantiomer unreacted. These two compounds, the acylated and unreacted alcohols, can then be separated. This method is valued for its environmental friendliness and high enantioselectivity under mild reaction conditions. nih.gov The choice of lipase, solvent, and acyl donor is critical to achieving high enantiomeric excess (ee) and yield. researchgate.net

The following tables summarize findings for the stereoselective reduction of the precursor ketone and the resolution of the corresponding alcohol, which are key intermediates in the stereoselective synthesis pathways relevant to this compound.

| Catalyst/Method | Reducing Agent | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (R)-CBS Catalyst | BH3·SMe2 | THF | -20 | 95 | 90 | sigmaaldrich.com |

| (S)-CBS Catalyst | BH3·SMe2 | Toluene | -30 | 92 | 88 | youtube.com |

| Rh-Chiral Diphosphine | H2 | Methanol | 25 | 98 | 95 | nih.gov |

| Ru(II)-TsDPEN | HCOOH/Et3N | Acetonitrile (B52724) | 28 | 97 | 96 | youtube.com |

| Enzyme | Acyl Donor | Solvent | Time (h) | Enantiomeric Excess (ee) (%) of Alcohol | Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Hexane | 24 | >99 (R-alcohol) | 50 | nih.gov |

| Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | tert-Butyl methyl ether | 48 | 98 (S-alcohol) | 45 | nih.gov |

| Amano Lipase PS-C II | Isopropenyl Acetate | tert-Butyl methyl ether | 72 | 99.6 (R-alcohol) | 42 | nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Applications

Proton NMR (¹H NMR) spectroscopy for 2-Chloro-1-(4-isobutylphenyl)propan-1-one allows for the identification and assignment of all non-exchangeable protons in the molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, the integration value corresponds to the number of protons it represents, and the signal's multiplicity (splitting pattern) reveals the number of neighboring protons.

The expected ¹H NMR spectrum would feature distinct signals for the isobutyl group's protons (a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons), a characteristic doublet-of-doublets pattern for the para-substituted aromatic ring, and a quartet for the methine proton adjacent to both the chlorine atom and the carbonyl group, which is coupled to the adjacent methyl group that appears as a doublet.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |

|---|---|---|---|

| ~ 7.90 | Doublet (d) | 2H | Ar-H (ortho to C=O) |

| ~ 7.30 | Doublet (d) | 2H | Ar-H (meta to C=O) |

| ~ 5.25 | Quartet (q) | 1H | -CH(Cl)- |

| ~ 2.55 | Doublet (d) | 2H | -CH₂- |

| ~ 1.88 | Multiplet (m) | 1H | -CH(CH₃)₂ |

| ~ 1.70 | Doublet (d) | 3H | -CH(Cl)CH₃ |

¹³C NMR Applications

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The chemical shift of each carbon is highly sensitive to its bonding and electronic environment.

For this compound, the ¹³C NMR spectrum is expected to show a signal for the carbonyl carbon in the downfield region (~195-200 ppm), several distinct signals for the aromatic carbons, and signals for the aliphatic carbons of the chloro-propyl and isobutyl side chains. The carbon attached to the electronegative chlorine atom would appear at a characteristic downfield shift compared to a simple alkyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Provisional Assignment |

|---|---|

| ~ 198.0 | C =O (Ketone) |

| ~ 147.0 | Ar-C (quaternary, attached to isobutyl) |

| ~ 133.0 | Ar-C (quaternary, attached to C=O) |

| ~ 129.5 | Ar-C H (ortho to C=O) |

| ~ 128.5 | Ar-C H (meta to C=O) |

| ~ 56.0 | -C H(Cl)- |

| ~ 45.0 | -C H₂- |

| ~ 30.0 | -C H(CH₃)₂ |

| ~ 24.0 | -CH(Cl)C H₃ |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. In this method, a sample is vaporized and passed through a chromatographic column, which separates its components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected. This technique is routinely used for the identification and purity analysis of this compound. nih.gov The retention time from the GC provides one layer of identification, while the mass spectrum provides definitive confirmation and structural information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a compound's elemental formula. For this compound, with a molecular formula of C₁₃H₁₇ClO, HRMS can distinguish its exact mass from that of other potential molecules with the same nominal mass. The experimentally determined exact mass provides unequivocal confirmation of the chemical formula. nih.gov

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₇ClO | nih.gov |

| Calculated Exact Mass | 224.09680 |

Low-Resolution Mass Spectrometry (LRMS)

Low-Resolution Mass Spectrometry (LRMS) measures nominal (integer) masses and is highly valuable for analyzing the fragmentation patterns of a molecule upon ionization. The pattern of fragment ions is a reproducible fingerprint that helps to confirm the compound's structure.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺•) at m/z 224, along with a characteristic M+2 peak at m/z 226 (approximately one-third the intensity) due to the natural abundance of the ³⁷Cl isotope. Key fragmentation pathways would likely involve the cleavage of bonds adjacent to the carbonyl group and the loss of stable neutral fragments.

Table 4: Predicted Major Fragments in Low-Resolution Mass Spectrometry

| m/z | Proposed Fragment Ion | Description |

|---|---|---|

| 224/226 | [C₁₃H₁₇ClO]⁺• | Molecular Ion (M⁺•) |

| 189 | [C₁₃H₁₇O]⁺ | Loss of Chlorine radical (•Cl) |

| 161 | [C₁₁H₁₃O]⁺ | Cleavage of C-C bond between carbonyl and chlorinated carbon, forming a stable 4-isobutylbenzoyl acylium ion |

| 133 | [C₉H₉O]⁺ | Loss of isobutylene (B52900) from the m/z 189 fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. An IR spectrum plots the intensity of absorption versus the wavenumber (cm⁻¹), providing a unique "fingerprint" of the molecule.

For this compound, the key functional groups are the aromatic phenyl ring, the ketone carbonyl group (C=O), the isobutyl group, and the carbon-chlorine bond (C-Cl) at the alpha position to the carbonyl. The presence of the electronegative chlorine atom adjacent to the carbonyl group, as well as the conjugation of the carbonyl with the phenyl ring, influences the exact position of the absorption bands. nih.govlibretexts.org

The analysis of the IR spectrum of this compound would be expected to show several characteristic absorption peaks. The most prominent of these is the strong absorption from the carbonyl (C=O) group. In typical aliphatic ketones, this stretch appears around 1715 cm⁻¹. orgchemboulder.com However, conjugation with the phenyl ring lowers this frequency, while the adjacent α-halogen tends to increase it. This results in an expected C=O stretching vibration in the range of 1685-1700 cm⁻¹. Other significant absorptions include C-H stretches from the aromatic ring and the aliphatic isobutyl group, as well as the C-Cl stretch, which typically appears in the fingerprint region. libretexts.org

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850-3000 | Medium-Strong |

| Ketone C=O | Stretch | 1685-1700 | Strong |

| Aromatic C=C | Stretch | 1450-1600 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single, well-ordered crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule and thereby determine exact bond lengths, bond angles, and torsional angles.

While X-ray crystallographic data provides unparalleled insight into the solid-state conformation of a molecule, publicly accessible literature does not currently contain a solved crystal structure for this compound. Research on related compounds, such as ibuprofen (B1674241) itself, has been extensive, but this specific precursor has not been as thoroughly characterized in the solid state. researchgate.netjinr.ruresearchgate.net

Were a single crystal of this compound to be analyzed, the technique would reveal critical structural information. This would include the conformation of the chloro-propanone side chain relative to the 4-isobutylphenyl ring and the intermolecular interactions, such as van der Waals forces, that govern the packing of molecules in the crystal lattice. This information is invaluable for understanding the compound's physical properties and its potential interactions in a solid-state environment.

Table 2: Parameters Determinable by Single-Crystal X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The set of symmetry operations that describe the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of each non-hydrogen atom in the unit cell. |

| Bond Lengths | The distances between the nuclei of bonded atoms (e.g., C=O, C-Cl, C-C). |

| Bond Angles | The angles formed between three connected atoms (e.g., C-C(O)-C). |

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It involves a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas). The mixture is dissolved in the mobile phase, which carries it through the stationary phase. Separation occurs because different components of the mixture travel at different speeds, based on their differential partitioning between the two phases.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is widely used in pharmaceutical analysis to determine the purity of active pharmaceutical ingredients and intermediates. The method utilizes high pressure to pump a liquid solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase).

For a compound like this compound, a reversed-phase HPLC method would be highly effective for purity assessment. In this mode, the stationary phase is nonpolar (e.g., silica (B1680970) modified with C18 alkyl chains), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. The nonpolar analyte interacts with the nonpolar stationary phase, and its retention time is modulated by the composition of the mobile phase. A UV detector is typically used, as the phenyl group in the molecule absorbs ultraviolet light. The result is a chromatogram where pure compounds appear as sharp, single peaks, and the presence of impurities would be indicated by additional peaks.

Table 3: Typical HPLC Parameters for Purity Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Stationary phase for separating based on hydrophobicity. |

| Mobile Phase | Acetonitrile / Water (Gradient or Isocratic) | Eluent to carry the sample through the column. |

| Flow Rate | 1.0 mL/min | Ensures reproducible retention times. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors the eluent for UV-absorbing compounds. |

| Wavelength | ~254 nm or ~220 nm | Wavelength at which the aromatic ring has strong absorbance. |

| Injection Volume | 10 µL | A small, precise volume of the sample solution. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction. libretexts.org It helps to determine when the starting materials have been consumed and the desired product has formed. ipl.orgukessays.com A TLC plate is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, usually silica gel or alumina.

To monitor the synthesis of this compound (e.g., from the chlorination of 1-(4-isobutylphenyl)propan-1-one), a small aliquot of the reaction mixture is spotted onto a baseline drawn on the TLC plate. Spots of the pure starting material and a "co-spot" (a mixture of starting material and the reaction aliquot) are also applied for reference. libretexts.org The plate is then placed in a sealed chamber with a shallow pool of a solvent system (eluent). As the eluent ascends the plate by capillary action, it carries the sample components with it at different rates based on their polarity.

The starting material, 1-(4-isobutylphenyl)propan-1-one, is less polar than the chlorinated product. Therefore, it will travel further up the plate, resulting in a higher Retention Factor (Rf) value. The product, this compound, being more polar due to the C-Cl bond, will have stronger interactions with the polar silica gel and will have a lower Rf value. By observing the disappearance of the starting material spot and the appearance of a new, lower-Rf product spot over time, the reaction can be effectively monitored until completion.

Table 4: Example of TLC for Reaction Monitoring

| Lane on TLC Plate | Sample Spotted | Expected Observation |

|---|---|---|

| 1 (Reference) | Pure Starting Material (SM) | A single spot at a specific Rf (e.g., Rf ≈ 0.6). |

| 2 (Co-spot) | Mixture of SM and Reaction Aliquot | Two distinct spots if the reaction has started. |

| 3 (Reaction) | Reaction Mixture Aliquot | A spot for SM that fades over time and a new spot for the Product (P) that appears and intensifies (e.g., Rf ≈ 0.4). |

Computational Chemistry and in Silico Modeling of 2 Chloro 1 4 Isobutylphenyl Propan 1 One and Its Derivatives

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties, offering insights into a compound's stability and reactivity. While specific DFT studies for 2-Chloro-1-(4-isobutylphenyl)propan-1-one are not extensively detailed in the available literature, the principles of DFT analysis can be applied to understand its expected characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals critical for determining a molecule's electronic properties and reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized.

For a molecule like this compound, DFT calculations would determine the energies of these orbitals. This analysis helps in understanding the sites susceptible to electrophilic and nucleophilic attack. While specific energy values for this compound are not published, studies on similar aromatic ketones show that the HOMO is typically distributed over the phenyl ring, while the LUMO is often localized on the carbonyl group. The presence of the electron-withdrawing chlorine atom would be expected to influence the electronic distribution and the energy of the molecular orbitals.

Table 1: Key Concepts in HOMO-LUMO Analysis

| Parameter | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; region of nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; region of electrophilicity. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO | Indicates kinetic stability, chemical reactivity, and the energy of the lowest electronic excitation. |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov This analysis is crucial for understanding a molecule's stability, as different conformers have different energy levels due to steric and electronic interactions. nih.gov The most stable conformation, which is the one with the lowest energy, is typically the most populated and biologically relevant form of the molecule.

For this compound, key rotatable bonds exist between the phenyl ring and the carbonyl group, within the propanone side chain, and within the isobutyl group. The rotation around these bonds gives rise to various conformers. A full conformational analysis using DFT would calculate the potential energy surface to identify the global minimum (most stable conformer) and other low-energy local minima. The stability would be governed by minimizing steric clashes, particularly between the bulky isobutyl group, the chloro-substituted ethyl group, and the phenyl ring. Studies on similar compounds, such as 1-chloro-2-propanol, have shown that conformers with a gauche orientation can be strongly prevalent due to hyperconjugation effects. ijpsr.com

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets.

The compound this compound is a structural derivative of ibuprofen (B1674241), a well-known non-steroidal anti-inflammatory drug (NSAID). Ibuprofen exerts its effect by inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin (B15479496) synthesis. Therefore, a primary focus of in silico analysis for this compound and its derivatives is their interaction with COX-1 and COX-2. researchgate.net

Molecular docking studies on various ibuprofen derivatives aim to enhance selectivity for COX-2 over COX-1, which can reduce gastrointestinal side effects. researchgate.nettandfonline.com These studies typically use the crystal structures of COX enzymes obtained from the Protein Data Bank (PDB), such as 4COX and 5IKT. nih.govtandfonline.com The docking simulations place the ligand into the enzyme's active site and calculate a scoring function to estimate binding affinity. Key interactions for ibuprofen derivatives within the COX-2 active site often involve hydrogen bonds with residues like Arginine 120 (Arg120) and Serine 530 (Ser530). nih.govresearchgate.net While specific docking scores for this compound are not available, research on related derivatives provides insight into their potential as COX inhibitors. nih.govnih.gov

Table 2: Docking Results for Representative Ibuprofen Derivatives against COX-2

| Compound | Target Protein (PDB ID) | Key Interacting Residues | Reference |

|---|---|---|---|

| Ibuprofen-Pyrazole Derivative | COX-2 (5IKT) | Not specified | tandfonline.com |

| (2S)‐2‐[4‐(2‐oxo‐2, 5‐dihydro-furan‐3‐yl)‐3‐(pyridin‐4‐yl) phenyl] propanoic acid | COX-2 | Not specified | researchgate.net |

This table presents data for related ibuprofen derivatives to illustrate the application of molecular docking, not for this compound itself.

Urease is another important enzyme target, particularly from bacteria like Helicobacter pylori, which is associated with gastric ulcers. Inhibition of urease can be a therapeutic strategy, and various molecular scaffolds are explored for this purpose. Studies have been conducted on ibuprofen derivatives, such as thiourea-based analogs, to evaluate their urease inhibitory potential.

In these studies, novel derivatives of ibuprofen were synthesized and tested against urease. Molecular docking was then performed to understand the binding modes of the most active compounds within the urease active site. These simulations help to explain the structure-activity relationship by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity. For example, studies on halo-substituted ester/amide derivatives have identified potent urease inhibitors and used docking to reveal their binding energies and interactions within the enzyme's active site.

Beyond COX and urease, computational methods can be used to predict other potential protein targets for a given compound. Binding site prediction algorithms analyze the protein's surface to identify cavities and pockets that are suitable for ligand binding. This approach can help in identifying potential off-target effects or new therapeutic applications for a molecule. For a derivative of a widely used drug like ibuprofen, such predictions are valuable for understanding its broader pharmacological profile. In silico studies have evaluated ibuprofen derivatives for their potential to act on other targets involved in inflammation, such as ion channels, though their activity as kinase inhibitors was predicted to be low. nih.gov

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ibuprofen |

| 1-chloro-2-propanol |

| Arginine |

| Serine |

| Indomethacin |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic behavior of molecules and their interactions with biological targets over time. For derivatives of 2-arylpropionic acid, like ibuprofen, MD simulations have been instrumental in understanding their interaction with enzymes such as cyclooxygenase (COX). nih.govaip.org

Research on ibuprofen and its analogs has utilized MD simulations to investigate the stability of ligand-protein complexes. nih.gov For instance, simulations of ibuprofen complexed with COX-2 have revealed key interactions, such as hydrogen bonds between the carboxyl group of ibuprofen and amino acid residues like Arginine (Arg120) and hydrophobic interactions with residues like Valine (Val349). nih.gov These simulations, often run for nanoseconds, are sufficient to assess the stability of these complexes. nih.gov

MD simulations have also been employed to compare the molecular mobility and structural organization of profens. aip.org Studies comparing ibuprofen and ketoprofen (B1673614) have used all-atom OPLS (Optimized Potentials for Liquid Simulations) force fields to model intra- and intermolecular interactions. aip.org Such simulations have provided insights into why certain physical phenomena, like the Debye-like process, are observed in ibuprofen but not in ketoprofen. aip.org The formation of hydrogen-bonded aggregates, such as homodimers (ibuprofen-ibuprofen) and heterodimers, is a key aspect explored through these simulations, influencing the conformational populations of the molecules. acs.org

Table 1: Parameters in Molecular Dynamics Simulations of Ibuprofen and its Derivatives

| Parameter | Description | Example Application |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | OPLS (Optimized Potentials for Liquid Simulations) has been used for ibuprofen and ketoprofen simulations. aip.org |

| Simulation Time | The duration of the simulated molecular motion. | Short simulations of 10–20 nanoseconds have been used to investigate the stability of COX-2 and ibuprofen complexes. nih.gov |

| Ensemble | A collection of possible states of a system, characterized by certain fixed macroscopic variables (e.g., NVT - constant number of particles, volume, and temperature; NPT - constant number of particles, pressure, and temperature). | NPT/NVT ensembles have been used in simulations of ibuprofen and ketoprofen at various temperatures. aip.org |

| Integration Algorithm | A numerical method used to solve the equations of motion for the particles in the system. | The Verlet leap-frog algorithm is a commonly used integrator. aip.org |

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Parameters

In silico tools are increasingly vital for predicting the pharmacokinetic (what the body does to a drug) and pharmacodynamic (what a drug does to the body) properties of new chemical entities. These predictions help in the early stages of drug design to identify candidates with favorable profiles.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a cornerstone of computational drug design. For ibuprofen derivatives, in silico ADMET studies have been conducted to assess their potential as drug candidates. researchgate.netnih.gov These studies often involve evaluating a range of parameters to predict the compound's behavior in the body.

Computational models can predict various pharmacokinetic properties from a compound's chemical structure alone. nih.gov Key parameters include plasma clearance (CLp), volume of distribution at steady-state (Vss), and oral bioavailability (F). nih.gov For instance, in silico studies on ibuprofen analogs have aimed to reduce known side effects like gastrointestinal ulceration and hepatotoxicity by modifying the parent structure. researchgate.netnih.gov Predictions have shown that certain modifications can lead to reduced hepatotoxicity, nephrotoxicity, and carcinogenicity compared to ibuprofen. nih.gov

Table 2: Predicted ADMET Properties for Ibuprofen and its Derivatives

| Property | Predicted Outcome for Ibuprofen/Derivatives | Significance |

| Hepatotoxicity | Ibuprofen shows predictions for hepatotoxicity, a known side effect. ugr.es Some designed analogs show reduced hepatotoxicity. nih.gov | Predicts potential for drug-induced liver injury. |

| Gastrointestinal Irritation | The alpha-substituted propionic acid group in ibuprofen is a toxicophoric group for gastrointestinal tract irritation. ugr.es | Predicts the likelihood of gastrointestinal side effects. |

| Blood-Brain Barrier (BBB) Permeation | Some derivatives are predicted to have the ability to cross the BBB. frontiersin.org | Indicates potential for central nervous system effects. |

| Plasma Protein Binding (PPB) | A predicted PPB of 10.90% for a derivative suggests a low therapeutic index may not be a concern. frontiersin.org | High binding can limit the amount of free drug available to exert its effect. |

| Oral Bioavailability | Predictions for oral bioavailability (F) are often more challenging than for intravenous properties. nih.gov | Estimates the fraction of an orally administered dose that reaches systemic circulation. |

Lipophilicity, typically expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion. nih.gov For this compound, the predicted XLogP3 value is 4.2. nih.gov This indicates a relatively high lipophilicity.

Various computational methods are used to calculate logP values, including AlogPs, AClogP, and XLogP3. tandfonline.com These calculated values are often compared with experimentally determined lipophilicity parameters. tandfonline.com For ibuprofen, the reported logP value is 3.97. semanticscholar.orgprimescholars.com The lipophilicity of a compound is crucial for its ability to permeate biological membranes. For instance, a moderate lipophilicity (logP between 2.41 and 4.00) is often cited for ibuprofen, which can influence its suitability for different administration routes. researchgate.net

The synthesis of prodrugs of ibuprofen has been explored to modify its lipophilicity. For example, a prodrug of ibuprofen and paracetamol has a reported logP of 4.56. semanticscholar.orgprimescholars.com Another prodrug combining ibuprofen and diclofenac (B195802) has a logP of 6.13. semanticscholar.org These modifications aim to alter the pharmacokinetic profile of the parent drug.

Table 3: Lipophilicity Data for this compound and Related Compounds

| Compound | Molecular Formula | LogP Value | Method/Source |

| This compound | C13H17ClO | 4.2 | XLogP3 (Computed) nih.gov |

| Ibuprofen | C13H18O2 | 3.97 | Experimental semanticscholar.orgprimescholars.com |

| 1-(4-isobutylphenyl)propan-1-one | C13H18O | 3.7 | Computed nih.gov |

| Ibuprofen-Paracetamol Prodrug | C21H25NO3 | 4.56 | Experimental semanticscholar.orgprimescholars.com |

| Ibuprofen-Diclofenac Prodrug | C27H27Cl2NO3 | 6.13 | Experimental semanticscholar.org |

Pharmacological and Biological Activity Research of 2 Chloro 1 4 Isobutylphenyl Propan 1 One Derivatives

Anti-inflammatory Activity and Related Mechanisms of Action

The structural similarity of 2-Chloro-1-(4-isobutylphenyl)propan-1-one to ibuprofen (B1674241), a well-known NSAID, suggests that its derivatives may possess anti-inflammatory properties. Ibuprofen functions by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. mdpi.com Derivatives based on this phenylpropanoid structure are often designed to interact with the same biological targets.

Research into related compounds has shown that molecular hybridization—joining two or more bioactive fragments—can lead to enhanced anti-inflammatory activity. ijariit.com For instance, pyrazole (B372694) derivatives have been synthesized and shown to decrease pro-inflammatory molecules through signaling pathways like NF-κB and p38 mitogen-activated protein kinase (MAPK). nih.gov Similarly, flavone (B191248) derivatives, which share some structural features, are known to exhibit anti-inflammatory effects by inhibiting COX enzymes. ijariit.com The anti-inflammatory potential of derivatives of this compound is often evaluated in models such as carrageenan-induced paw edema in rats, a standard test for acute inflammation. nih.govnih.gov The mechanism of action for these types of compounds is frequently attributed to their ability to block the production of inflammatory mediators. ijariit.comnih.gov

Cytotoxicity and Anticancer Potential in Cellular Models

The cytotoxic effects of derivatives of this compound have been explored, particularly against cancer cell lines. The goal of such research is to develop new compounds that can selectively target and kill cancer cells.

Human Breast Adenocarcinoma Cell Lines (MCF-7, MDA-MB-231)

Human breast adenocarcinoma cell lines, such as the estrogen receptor-positive MCF-7 and the triple-negative MDA-MB-231, are standard models for evaluating the anticancer potential of new chemical entities. walshmedicalmedia.comresearchgate.net Various synthetic derivatives have been tested on these cell lines to determine their inhibitory concentration (IC₅₀), which is the concentration of a substance needed to inhibit the growth of 50% of the cells.

For example, a synthetic β-nitrostyrene derivative demonstrated inhibitory activity against MCF-7 and MDA-MB-231 cells with IC₅₀ values of 0.81 ± 0.04 μg/mL and 1.82 ± 0.05 μg/mL, respectively. nih.gov In another study, the natural compound eupatorin (B191229) was shown to be cytotoxic to both MCF-7 and MDA-MB-231 cells, with an IC₅₀ value of 5 μg/mL for both cell lines after 48 hours of incubation. nih.gov Fractions from a chloroform (B151607) extract of Dracontium spruceanum also showed moderate cytotoxicity against these cell lines. brieflands.com These studies highlight that derivatives can induce cell death through mechanisms like apoptosis (programmed cell death) and cell cycle arrest. nih.gov

Table 1: Cytotoxicity of Various Compounds on Breast Cancer Cell Lines

| Compound/Derivative | Cell Line | IC₅₀ Value | Time (h) |

|---|---|---|---|

| β-nitrostyrene derivative | MCF-7 | 0.81 ± 0.04 µg/mL | Not Specified |

| β-nitrostyrene derivative | MDA-MB-231 | 1.82 ± 0.05 µg/mL | Not Specified |

| Eupatorin | MCF-7 | 5 µg/mL | 48 |

| Eupatorin | MDA-MB-231 | 5 µg/mL | 48 |

| Eupatorin | MCF-7 | 3 µg/mL | 72 |

| Eupatorin | MDA-MB-231 | 2 µg/mL | 72 |

| Dracontium spruceanum (F43) | MDA-MB-231 | 133.0 ± 17.99 µg/mL | 48 |

| Dracontium spruceanum (F43) | MCF-7 | 144.3 ± 23.14 µg/mL | 48 |

| Dracontium spruceanum (F50) | MDA-MB-231 | 126.1 ± 14.77 µg/mL | 48 |

This table presents data for various compounds to illustrate typical cytotoxicity findings on these cell lines; specific data for direct derivatives of this compound may vary.

Enzyme Inhibition Studies

Modifying the this compound structure has led to the development of potent inhibitors for various enzymes implicated in disease.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. Its activity is a significant virulence factor in infections caused by bacteria like Helicobacter pylori, contributing to conditions such as gastritis and peptic ulcers. Therefore, inhibiting urease is a key therapeutic strategy.

A series of novel 1-(2-(4-isobutylphenyl)propanoyl)-3-arylthioureas, which are derivatives of the core structure, were synthesized and evaluated as Jack bean urease inhibitors. nih.gov Several of these compounds demonstrated exceptional inhibitory efficacy, with IC₅₀ values in the nanomolar range, significantly more potent than the standard inhibitor, thiourea (B124793). nih.gov For example, compound 4h in the series was identified as a particularly potent competitive inhibitor. nih.gov Structure-activity relationship (SAR) studies indicated that the type and position of substitutions on the aryl ring played a crucial role in the inhibitory activity. nih.gov

Table 2: Urease Inhibition by 1-(2-(4-isobutylphenyl)propanoyl)-3-arylthiourea Derivatives

| Compound | IC₅₀ (nM) |

|---|---|

| 4e | 0.0086 |

| 4h | 0.0081 |

| 4j | 0.0094 |

Data sourced from a study on Jack bean urease inhibitors. nih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the breakdown of endocannabinoid signaling lipids, including anandamide. Inhibiting FAAH increases the levels of these endogenous ligands, which can produce therapeutic effects such as pain relief and anti-inflammatory action without the side effects associated with direct cannabinoid receptor agonists. nih.govnih.gov

Research has focused on various classes of FAAH inhibitors, including propanamide-based compounds. nih.gov These inhibitors are designed to interact with the enzyme's active site. While many are carbamates or α-ketoheterocycles that form reversible bonds with a key serine residue in the enzyme, non-competitive inhibitors have also been developed. nih.govnih.gov The development of propanamide derivatives as FAAH inhibitors highlights a promising therapeutic avenue for treating conditions like neuropathic pain and chronic inflammation. nih.gov

Antioxidant Activity and Free Radical Scavenging Capabilities

Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in numerous diseases. Chemical compounds with the ability to scavenge free radicals can help mitigate this damage. The antioxidant potential of derivatives of this compound has been assessed using standard in-vitro assays.

Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govmdpi.com In these tests, the ability of a compound to donate a hydrogen atom or an electron to stabilize the free radical is measured, often quantified by an IC₅₀ value. mdpi.com

The same study that identified potent urease inhibitors among 1-(2-(4-isobutylphenyl)propanoyl)-3-arylthiourea derivatives also evaluated their antioxidant properties. nih.gov It was found that several of these compounds exhibited excellent radical scavenging activity, indicating that this class of derivatives possesses dual therapeutic potential. nih.gov

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant potential of chemical compounds. mdpi.comresearchgate.net This assay measures the ability of a substance to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change that can be measured spectrophotometrically. mdpi.com Several studies have investigated the DPPH radical scavenging activity of various ibuprofen derivatives.

In one study, new hybrids of ibuprofen with 1,2,3,4-tetrahydroisoquinoline (B50084) were synthesized and evaluated for their antioxidant activity. researchgate.net Another research effort focused on silicon-containing ibuprofen derivatives (SCIDs), which were also assessed for their antioxidant properties using the DPPH method. nih.gov Furthermore, ester prodrugs of dexibuprofen, the S(+)-enantiomer of ibuprofen, were synthesized and showed antioxidant potential. nih.gov Research on 2,5-disubstituted-1,3,4-oxadiazole derivatives also included evaluation via the DPPH assay, with one derivative, Ox-6f, showing 80.23% inhibition of the free radical at a 100 µg/mL concentration. nih.gov The IC₅₀ value for this compound was 25.35 µg/mL, compared to ascorbic acid (IC₅₀ of 6.13 µg/mL). nih.gov

A study on ibuprofen derivatives (4a-4f) found that compound 4f, in particular, demonstrated significant and dose-dependent DPPH radical scavenging potential, identifying it as a potent antioxidant molecule compared to the other derivatives tested. researchgate.net

Table 1: DPPH Radical Scavenging Activity of Selected Ibuprofen Derivatives

Antimicrobial Activity Investigations

The antimicrobial potential of ibuprofen derivatives has been explored against various pathogenic bacteria and fungi, often showing enhanced activity compared to the parent drug.

The antibacterial properties of ibuprofen derivatives have been tested against both Gram-positive and Gram-negative bacteria. In one study, various heterocyclic derivatives of ibuprofen, including 1,3,4-thiadiazoles, imidazo[2,1-b] ekb.egmdpi.comuobaghdad.edu.iqthiadiazoles, and quinazolin-2-yl derivatives, were synthesized. scirp.orgscirp.org The in vitro antibacterial screening of these compounds showed that compounds designated as 4, 5, and 8 exhibited the highest activity against the tested bacteria. scirp.orgscirp.org

Another study involved the synthesis of a new series of ibuprofen derivatives by coupling ibuprofen acyl chloride with various amines and aldehydes. pjmhsonline.com These compounds were tested at a concentration of 500 µg/mL against Staphylococcus aureus (Gram-positive), Streptococcus pyogenes (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative). pjmhsonline.com The results indicated that the vanillin (B372448) derivative (Vd) had high activity, salicylaldehyde (B1680747) (Vb) and 4-hydroxybenzaldehyde (B117250) (Vc) derivatives showed moderate activity, and the benzaldehyde (B42025) derivative (Va) had low activity. pjmhsonline.com

Similarly, new amide derivatives of (S)-ibuprofen were synthesized and evaluated for their antibacterial potential using disc diffusion and micro-dilution assays against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). asianpubs.org The synthesized amide derivatives demonstrated a stronger inhibitory effect against the tested bacteria than ester derivatives, with Minimum Inhibitory Concentration (MIC) values ranging from 2-20 mg/mL. asianpubs.org

Table 2: Antibacterial Activity of Selected Ibuprofen Derivatives

The investigation into the antifungal properties of these derivatives is less extensive than for antibacterial activity, but some compounds have shown promise. In a study assessing a series of newly synthesized ibuprofen derivatives, only the vanillin derivative (Vd) exhibited antifungal activity against Candida albicans. pjmhsonline.com This activity was compared to the standard antifungal drug fluconazole. pjmhsonline.com Another study on chalcone (B49325) derivatives also included testing against fungal strains like C. albicans, A. niger, and A. clavatus, with some compounds showing activity at various concentrations. researchgate.net

Table 3: Antifungal Activity of Selected Ibuprofen Derivatives

Other Investigated Biological Activities

Beyond antioxidant and antimicrobial effects, researchers have explored other potential therapeutic applications for these derivatives, particularly those related to anti-inflammatory mechanisms.

Antitryptic activity, or the inhibition of the enzyme trypsin, is relevant to inflammation as proteases like trypsin can be involved in the inflammatory process. A study on new hybrids of 1,2,3,4-tetrahydroisoquinoline with ibuprofen included screening for their in vitro antitryptic activity. researchgate.net The results from this screening indicated that the tested compounds showed significant activity in this assay, suggesting a potential mechanism for their anti-inflammatory effects. researchgate.net

The inhibition of protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent the denaturation of albumin is often used as an in vitro measure of its anti-inflammatory potential. New hybrids of ibuprofen with 1,2,3,4-tetrahydroisoquinoline were screened for their ability to inhibit albumin denaturation, and the compounds showed significant results. researchgate.net In a separate study, 2,5-disubstituted-1,3,4-oxadiazole derivatives were evaluated using a heat-induced albumin denaturation assay. nih.gov The derivative Ox-6f demonstrated the most promising activity, with a 74.16% inhibition compared to the 84.31% inhibition by the standard drug ibuprofen at the same concentration. nih.gov

Table 4: In Vitro Anti-Inflammatory Activity of Selected Ibuprofen Derivatives

Analgesic Activity (related derivatives)

Research into the modification of the carboxyl group of ibuprofen has led to the synthesis of various derivatives with the aim of enhancing analgesic efficacy and reducing side effects. benthamscience.comrsc.org These investigations have explored a range of chemical modifications, including the formation of amides, esters, and the incorporation of heterocyclic moieties. benthamscience.comuobaghdad.edu.iq The resulting novel compounds have been evaluated in various animal models to determine their potential as analgesic agents. benthamscience.comrsc.org

Amide and Heterocyclic Derivatives

A study focused on the synthesis of heterocyclic amide derivatives of ibuprofen revealed that modification of the carboxylic acid group can lead to compounds with significant analgesic and anti-inflammatory properties. benthamscience.com In this research, various heterocyclic amines, such as morpholine (B109124), were reacted with ibuprofen to form amide derivatives. benthamscience.comnih.gov The analgesic effects of these synthesized compounds were assessed using tail immersion and formalin tests in mice. benthamscience.comnih.gov

The results indicated that all the synthesized amide derivatives (compounds III-VI) exhibited greater analgesic activity compared to the standard ibuprofen and a control group. benthamscience.comnih.gov Notably, the morpholine derivative (compound VI) demonstrated the most significant pharmacological activity, suggesting that the presence of the morpholine moiety may play a crucial role in enhancing the reduction of pain and inflammation. benthamscience.comnih.gov

Table 1: Analgesic Activity of Ibuprofen Amide Derivatives

| Compound | Chemical Modification | Analgesic Activity Model | Result |

|---|---|---|---|

| III-V | Heterocyclic Amides | Tail Immersion & Formalin Test | More active than ibuprofen |

| VI | Morpholine Amide | Tail Immersion & Formalin Test | Most active among synthesized compounds. benthamscience.comnih.gov |

This table summarizes the analgesic activity of various ibuprofen amide derivatives as reported in the cited research.

Ester, Hydrazide, and Aldehyde Derivatives

In another line of research, ibuprofen's carboxyl group was modified to produce ester, hydrazide, and aldehyde derivatives (NS1-NS4). rsc.orgrsc.org These compounds were evaluated in post-operative pain and inflammatory animal models. rsc.orgrsc.org The study found that these derivatives demonstrated significant antinociceptive and anti-inflammatory activities. rsc.org

The benzaldehyde (NS3) and salicylaldehyde derivatives of ibuprofen were identified as the most efficacious among the studied compounds. rsc.org Specifically, the benzaldehyde derivative showed a marked dose-dependent effect in suppressing post-operative pain. rsc.org The hydrazide derivative also produced a significant acute post-operative pain suppression effect. rsc.org These findings suggest that such modifications can lead to potent analgesic agents. rsc.orgrsc.org

Table 2: Post-operative Pain Suppression by Ibuprofen Derivatives

| Compound | Chemical Modification | Key Finding |

|---|---|---|

| NS1 | Ester | Significant pain suppression effect. rsc.org |

| NS2 | Hydrazide | Marked acute post-operative pain suppression. rsc.org |

| NS3 | Benzaldehyde | Most efficacious; dose-dependent pain suppression. rsc.org |

| NS4 | Salicylaldehyde | Significant post-operative pain suppression. rsc.org |

This table outlines the analgesic effects of ester, hydrazide, and aldehyde derivatives of ibuprofen in a post-operative pain model.

Pyrazoline Derivatives

The derivatization of the carboxylic group of non-steroidal anti-inflammatory drugs (NSAIDs) with heterocyclic systems like pyrazoline has been explored to increase analgesic and anti-inflammatory activity. uobaghdad.edu.iq Research involving the synthesis of new pyrazoline-containing ibuprofen derivatives showed promising results. uobaghdad.edu.iq When tested for anti-inflammatory effects, which are often correlated with analgesic properties, one of the pyrazoline derivatives (compound 5f) exerted a significantly higher paw edema reduction than ibuprofen at various time points. uobaghdad.edu.iq This suggests a potential for enhanced analgesic effects in this class of derivatives.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ibuprofen |

| Morpholine |

| Benzaldehyde |

| Salicylaldehyde |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Structural Modifications with Biological Potency

The key structural motifs of 2-Chloro-1-(4-isobutylphenyl)propan-1-one that are relevant to the biological activity of its derivative, ibuprofen (B1674241), include:

The 4-isobutylphenyl group: This lipophilic group is essential for binding to the active site of cyclooxygenase (COX) enzymes. Variations in the size and nature of this substituent in related compounds are known to significantly affect potency.

The propionyl group: This will be converted to a propionic acid group in ibuprofen, which is critical for its mechanism of action. nih.gov

The α-chloro atom: This halogen serves as a leaving group in the subsequent synthetic steps to form the final ibuprofen molecule.

Research on ibuprofen analogues demonstrates that modifications to the isobutylphenyl and propionic acid moieties significantly impact anti-inflammatory and analgesic activity. For instance, altering the alkyl group on the phenyl ring or changing the length of the carboxylic acid side chain can lead to a decrease or increase in potency and can also affect the selectivity for COX-1 versus COX-2 enzymes.

Impact of Halogenation and Substituent Effects on Activity

This compound is an α-haloketone. nih.govmdpi.com The reactivity of this class of compounds is largely dictated by the presence of the halogen atom on the carbon adjacent to the carbonyl group. This arrangement makes the α-carbon highly electrophilic and susceptible to nucleophilic substitution, a key feature utilized in the synthesis of ibuprofen. nih.gov

The chlorine atom in this specific compound has two main effects:

Inductive Effect: The electron-withdrawing nature of the chlorine atom increases the partial positive charge on the α-carbon, enhancing its reactivity towards nucleophiles.

Steric Effects: The size of the halogen can influence the rate and outcome of reactions.

While direct studies on the impact of halogenation on the biological activity of this compound itself are absent, research on other α-haloketones shows that the nature of the halogen (Fluorine, Chlorine, Bromine, Iodine) can modulate the reactivity and, in other contexts, the biological activity of the molecule. mdpi.com For its role as a synthetic intermediate, the chloro group provides a good balance of reactivity and stability for industrial-scale synthesis.

In a broader context of drug design, halogenation of a phenyl ring, as seen in some ibuprofen derivatives, can influence metabolic stability and binding affinity. For example, a study on ibuprofen-appended benzoxazole (B165842) analogues showed that a 4-chlorobenzyl group on the molecule resulted in significant anticancer activity. nih.gov

Stereochemical Influences on Pharmacological Profiles

This compound possesses a chiral center at the second carbon of the propan-1-one chain (the carbon bonded to the chlorine atom). This means it can exist as two enantiomers: (S)-2-Chloro-1-(4-isobutylphenyl)propan-1-one and (R)-2-Chloro-1-(4-isobutylphenyl)propan-1-one.

While specific pharmacological profiles for each enantiomer of this precursor are not documented, the profound impact of stereochemistry is well-established for its derivative, ibuprofen. nih.gov Ibuprofen is sold as a racemic mixture, containing both (S)- and (R)-ibuprofen. The (S)-enantiomer is responsible for the majority of the desired anti-inflammatory activity, as it is a more potent inhibitor of the COX enzymes. nih.gov The (R)-enantiomer is largely inactive in vitro, but can be converted to the (S)-form in the body. nih.gov